molecular formula C12H13NO2 B15230274 2-(4-Cyanobenzyl)butanoic acid

2-(4-Cyanobenzyl)butanoic acid

Cat. No.: B15230274
M. Wt: 203.24 g/mol
InChI Key: VUPWLPLOHSSXOH-UHFFFAOYSA-N
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Description

2-(4-Cyanobenzyl)butanoic acid is an organic compound that belongs to the class of carboxylic acids It features a butanoic acid backbone with a 4-cyanobenzyl substituent attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyanobenzyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of 4-cyanobenzyl bromide with butanoic acid in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyanobenzyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.

    Reduction: The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or other strong bases in polar aprotic solvents.

Major Products Formed

    Oxidation: Carboxylate salts or esters.

    Reduction: Primary amines.

    Substitution: Various benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Cyanobenzyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Cyanobenzyl)butanoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, the nitrile group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The carboxylic acid group can also participate in interactions with proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    4-Cyanobenzoic acid: Similar structure but lacks the butanoic acid backbone.

    2-(4-Cyanophenyl)propanoic acid: Similar structure with a propanoic acid backbone instead of butanoic acid.

    4-Cyanobenzyl alcohol: Similar structure but with an alcohol group instead of a carboxylic acid.

Uniqueness

2-(4-Cyanobenzyl)butanoic acid is unique due to the presence of both the 4-cyanobenzyl and butanoic acid moieties. This combination allows for diverse chemical reactivity and potential applications in various fields. The compound’s structure provides a balance between hydrophobic and hydrophilic properties, making it suitable for different chemical environments.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

2-[(4-cyanophenyl)methyl]butanoic acid

InChI

InChI=1S/C12H13NO2/c1-2-11(12(14)15)7-9-3-5-10(8-13)6-4-9/h3-6,11H,2,7H2,1H3,(H,14,15)

InChI Key

VUPWLPLOHSSXOH-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CC=C(C=C1)C#N)C(=O)O

Origin of Product

United States

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